molecular formula C19H20N2O2S B11308778 N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B11308778
M. Wt: 340.4 g/mol
InChI Key: GRSDINNYKHENDM-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a complex organic compound that features a benzazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide: shares structural similarities with other benzazepine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-benzyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N2O2S/c22-18(20-12-14-6-2-1-3-7-14)13-24-17-11-10-15-8-4-5-9-16(15)21-19(17)23/h1-9,17H,10-13H2,(H,20,22)(H,21,23)

InChI Key

GRSDINNYKHENDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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